molecular formula C18H17N3OS2 B11285344 N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285344
M. Wt: 355.5 g/mol
InChI Key: GSNWVDZQWRBIPM-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a phenylethyl group, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, where a phenylethyl halide reacts with a nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated phenylethyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure could make it useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application:

    Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Materials Science: In the context of materials science, the compound’s electronic properties would be of interest, particularly its ability to conduct electricity or interact with light.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural motifs, such as:

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3OS2/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22)

InChI Key

GSNWVDZQWRBIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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